molecular formula C10H12F3NO4 B13889984 Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

Cat. No.: B13889984
M. Wt: 267.20 g/mol
InChI Key: SOASWEZZIQWPHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H12F3NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is notable for its trifluoroacetyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate typically involves the reaction of 4-oxo-1-piperidinecarboxylate with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically obtained through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate is unique due to its trifluoroacetyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various scientific and industrial applications .

Properties

Molecular Formula

C10H12F3NO4

Molecular Weight

267.20 g/mol

IUPAC Name

ethyl 4-oxo-1-(2,2,2-trifluoroacetyl)piperidine-3-carboxylate

InChI

InChI=1S/C10H12F3NO4/c1-2-18-8(16)6-5-14(4-3-7(6)15)9(17)10(11,12)13/h6H,2-5H2,1H3

InChI Key

SOASWEZZIQWPHL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)C(=O)C(F)(F)F

Origin of Product

United States

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